molecular formula C20H26N2O6S B2855117 N-(2-(N-(3,4-dimethoxyphenethyl)sulfamoyl)ethyl)-3-methoxybenzamide CAS No. 899979-41-0

N-(2-(N-(3,4-dimethoxyphenethyl)sulfamoyl)ethyl)-3-methoxybenzamide

Cat. No. B2855117
M. Wt: 422.5
InChI Key: HZDYKEDSNINKQX-UHFFFAOYSA-N
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Description

N-(2-(N-(3,4-dimethoxyphenethyl)sulfamoyl)ethyl)-3-methoxybenzamide, commonly known as DMTS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTS is a sulfonamide derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(2-(N-(3,4-dimethoxyphenethyl)sulfamoyl)ethyl)-3-methoxybenzamide involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride. This intermediate is then reacted with N-(3,4-dimethoxyphenethyl)ethylenediamine to form N-(3,4-dimethoxyphenethyl)-3-methoxybenzamide. The final compound is obtained by reacting N-(3,4-dimethoxyphenethyl)-3-methoxybenzamide with sulfamide and ethyl chloroformate.

Starting Materials
3-methoxybenzoic acid, thionyl chloride, N-(3,4-dimethoxyphenethyl)ethylenediamine, sulfamide, ethyl chloroformate

Reaction
3-methoxybenzoic acid is reacted with thionyl chloride to form 3-methoxybenzoyl chloride., N-(3,4-dimethoxyphenethyl)ethylenediamine is added to the reaction mixture to form N-(3,4-dimethoxyphenethyl)-3-methoxybenzamide., Sulfamide and ethyl chloroformate are added to the reaction mixture to form N-(2-(N-(3,4-dimethoxyphenethyl)sulfamoyl)ethyl)-3-methoxybenzamide.

Mechanism Of Action

The mechanism of action of DMTS is not fully understood, but it is believed to work through multiple pathways. DMTS has been shown to inhibit the activity of enzymes involved in cancer cell growth, such as carbonic anhydrase IX and XII. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function. Additionally, DMTS has been shown to activate the AMP-activated protein kinase pathway, which is involved in energy homeostasis.

Biochemical And Physiological Effects

DMTS has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. DMTS has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is important for cancer growth. Additionally, DMTS has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

DMTS has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, DMTS has been extensively studied, and its mechanism of action and physiological effects are well understood. However, DMTS has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in some experiments. Additionally, DMTS has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.

Future Directions

For DMTS research include the development of analogs, further studies in humans, and exploration of its potential applications in other diseases.

Scientific Research Applications

DMTS has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the growth of cancer cells in vitro and in vivo. DMTS has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, DMTS has been shown to have anti-inflammatory and analgesic properties.

properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]ethyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O6S/c1-26-17-6-4-5-16(14-17)20(23)21-11-12-29(24,25)22-10-9-15-7-8-18(27-2)19(13-15)28-3/h4-8,13-14,22H,9-12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDYKEDSNINKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNS(=O)(=O)CCNC(=O)C2=CC(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(N-(3,4-dimethoxyphenethyl)sulfamoyl)ethyl)-3-methoxybenzamide

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